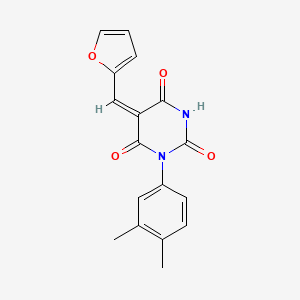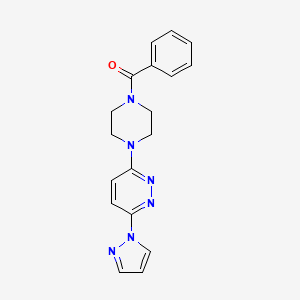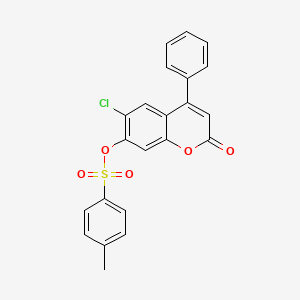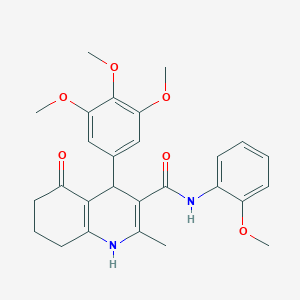
7-chloro-4-nitro-N,N-dipropyl-2,1,3-benzoxadiazol-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-chloro-4-nitro-N,N-dipropyl-2,1,3-benzoxadiazol-5-amine, commonly known as Cymoxanil, is a fungicide that is widely used in agriculture to control fungal diseases in crops. It belongs to the class of benzoxadiazoles and is known for its broad-spectrum activity against various plant pathogens.
Mecanismo De Acción
The mode of action of Cymoxanil involves the inhibition of fungal cell wall synthesis by targeting the enzyme cellulose synthase. It also disrupts the fungal cell membrane by inhibiting the production of ergosterol, a vital component of the fungal cell membrane.
Biochemical and Physiological Effects:
Cymoxanil has been found to have no significant effects on the biochemical and physiological processes of plants. It does not affect the photosynthetic rate, respiration rate, or growth of plants.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Cymoxanil is a potent inhibitor of fungal growth and is widely used in laboratory experiments to study the mechanisms of fungal pathogenesis and the development of resistance. However, its use is limited by its toxicity to aquatic organisms and the potential for environmental contamination.
Direcciones Futuras
1. The development of new formulations of Cymoxanil that are more effective and less toxic to the environment.
2. The study of the molecular mechanisms of Cymoxanil resistance in fungi.
3. The investigation of the potential use of Cymoxanil in the treatment of fungal infections in humans and animals.
4. The evaluation of the effects of Cymoxanil on non-target organisms and the environment.
5. The exploration of the potential synergistic effects of Cymoxanil with other antifungal agents.
6. The development of new methods for the detection and quantification of Cymoxanil residues in crops and the environment.
7. The investigation of the potential use of Cymoxanil in the control of emerging fungal diseases.
Métodos De Síntesis
The synthesis of Cymoxanil involves the reaction of 4-nitrophenylhydrazine with N,N-dipropyl-2-chloroacetamide in the presence of a base, followed by cyclization with cyanogen bromide. The final product is obtained after purification and crystallization.
Aplicaciones Científicas De Investigación
Cymoxanil has been extensively studied for its antifungal activity and has been found to be effective against a wide range of fungal pathogens. It has been used in the control of diseases such as downy mildew, late blight, and black rot in various crops such as potatoes, grapes, and tomatoes.
Propiedades
IUPAC Name |
7-chloro-4-nitro-N,N-dipropyl-2,1,3-benzoxadiazol-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN4O3/c1-3-5-16(6-4-2)9-7-8(13)10-11(15-20-14-10)12(9)17(18)19/h7H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXEVXDNNKVAEOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)C1=C(C2=NON=C2C(=C1)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-methyl-4-(4-{[methyl({1-[(5-methyl-2-furyl)methyl]-4-piperidinyl}methyl)amino]methyl}phenyl)-3-butyn-2-ol](/img/structure/B5171759.png)
![4-tert-butyl-N-(4-{N-[(2,5-dimethoxyphenyl)sulfonyl]ethanehydrazonoyl}phenyl)benzamide](/img/structure/B5171768.png)
![6-bromo-3-chloro-N-[1-(4-pyridinyl)ethyl]-1-benzothiophene-2-carboxamide](/img/structure/B5171771.png)


![N-(2-methoxyethyl)-1-(3-methylbutyl)-5-[(3,5,7-trimethyl-1H-indol-2-yl)carbonyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide](/img/structure/B5171790.png)
![ethyl 4-{[N-(3-chloro-2-methylphenyl)-N-(phenylsulfonyl)glycyl]amino}benzoate](/img/structure/B5171792.png)



![N~2~-(4-isopropylphenyl)-N~1~-(2-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5171813.png)

![1-(3,4-dimethylphenyl)-5-[(1-phenyl-1H-pyrrol-2-yl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5171837.png)
![4-tert-butyl-N-[4-(4-methyl-5-{[2-(4-morpholinyl)-2-oxoethyl]thio}-4H-1,2,4-triazol-3-yl)phenyl]benzamide](/img/structure/B5171843.png)